molecular formula C10H13NS B13880380 N-(1-phenylethyl)Ethanethioamide CAS No. 64551-88-8

N-(1-phenylethyl)Ethanethioamide

Cat. No.: B13880380
CAS No.: 64551-88-8
M. Wt: 179.28 g/mol
InChI Key: VBKCRGYJCBGCIV-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)Ethanethioamide is a thioamide compound characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound is part of a broader class of sulfur isologues of carbonyl compounds, which have unique properties and applications in various fields of chemistry and biology .

Chemical Reactions Analysis

Types of Reactions: N-(1-phenylethyl)Ethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the thioamide group, which can participate in unique resonance structures .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acidic catalysts for condensation reactions and hydrogen for catalytic hydrogenation . The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, catalytic hydrogenation can produce high-purity N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)Ethanethioamide involves its interaction with molecular targets and pathways influenced by the thioamide group. The thioamide moiety (C=S–N) shows unique properties, such as greater charge transfer from the nitrogen atom to the C=S bonds and a larger rotational barrier of the C=N bond . These properties contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(1-phenylethyl)Ethanethioamide include thioformamide (methanethioamide), thioacetamide (ethanethioamide), and benzothioamide (benzenecarbothioamide) . These compounds share the thioamide group but differ in their carbon skeletons and substituents.

Uniqueness: this compound is unique due to its specific structure, which includes a phenylethyl group attached to the thioamide moiety. This structure imparts distinct properties and reactivity compared to other thioamides . The compound’s unique resonance structures and interactions make it valuable for various applications in research and industry.

Properties

CAS No.

64551-88-8

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N-(1-phenylethyl)ethanethioamide

InChI

InChI=1S/C10H13NS/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)

InChI Key

VBKCRGYJCBGCIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)C

Origin of Product

United States

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